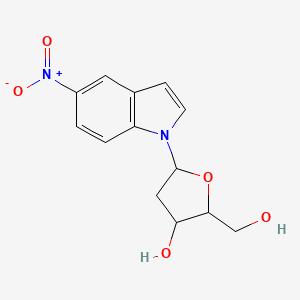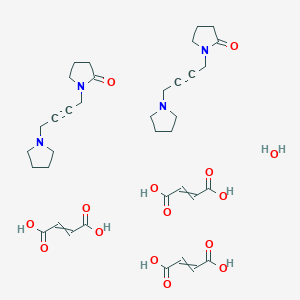
Oxotremorine (sesquifumarate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotremorine (sesquifumarate) is a muscarinic acetylcholine receptor agonist. It is known for its ability to produce ataxia, tremor, and spasticity, which are symptoms similar to those seen in Parkinsonism . This compound has become a valuable research tool in experimental studies aimed at developing more effective anti-Parkinsonian drugs .
Preparation Methods
The synthesis of Oxotremorine (sesquifumarate) involves the reaction of 1-(4-pyrrolidin-1-ylbut-2-yn-1-yl)pyrrolidin-2-one with fumaric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and water, with the product being purified through crystallization . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring high purity and yield.
Chemical Reactions Analysis
Oxotremorine (sesquifumarate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxotremorine (sesquifumarate) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of muscarinic acetylcholine receptors.
Biology: The compound is employed in experiments to understand the role of acetylcholine in various biological processes.
Industry: It is utilized in the production of pharmaceuticals targeting neurological disorders.
Mechanism of Action
Oxotremorine (sesquifumarate) exerts its effects by acting as a selective muscarinic acetylcholine receptor agonist. It binds to these receptors, mimicking the action of acetylcholine, and activates the associated signaling pathways. This activation leads to various physiological responses, including tremor and spasticity . The molecular targets involved are primarily the M2 receptors, which play a crucial role in the compound’s effects .
Comparison with Similar Compounds
Oxotremorine (sesquifumarate) is unique in its selective agonistic action on muscarinic acetylcholine receptors. Similar compounds include:
Tremorine: Another muscarinic agonist with similar effects but different chemical structure.
Pilocarpine: A muscarinic agonist used in the treatment of glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
Compared to these compounds, Oxotremorine (sesquifumarate) is particularly valuable in research due to its ability to induce Parkinsonian symptoms, making it a crucial tool in the study of Parkinson’s disease .
Properties
Molecular Formula |
C36H50N4O15 |
|---|---|
Molecular Weight |
778.8 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate |
InChI |
InChI=1S/2C12H18N2O.3C4H4O4.H2O/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8;/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8);1H2 |
InChI Key |
YLQYQQFUJKHHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10824212.png)
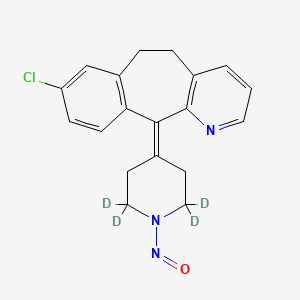
![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10824224.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10824238.png)
![Dasiglucagon [WHO-DD]](/img/structure/B10824241.png)

![[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B10824247.png)
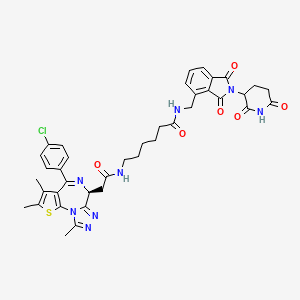

![[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate](/img/structure/B10824265.png)
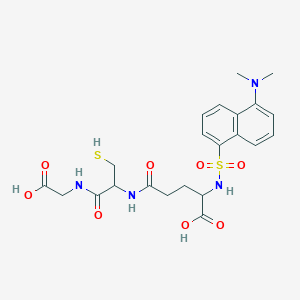
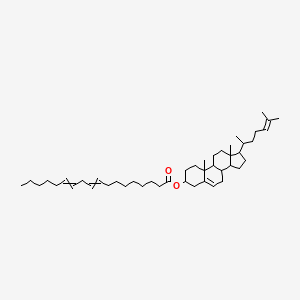
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B10824287.png)
